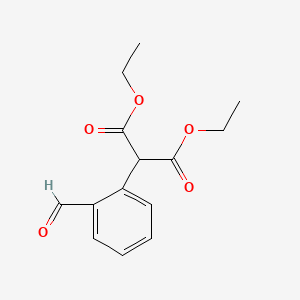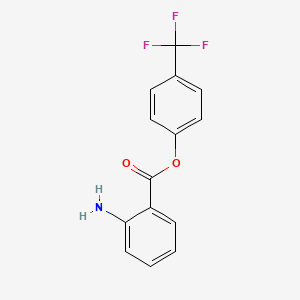
3-Cyclopropyl-3-methoxy-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-3-methoxy-3H-diazirine is a diazirine compound known for its ability to generate carbenes upon activation. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. The unique structure of 3-Cyclopropyl-3-methoxy-3H-diazirine makes it a valuable tool in various scientific applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methoxy-3H-diazirine typically involves the reaction of cyclopropylamine with methoxyacetyl chloride to form an intermediate, which is then treated with a diazotizing agent to yield the desired diazirine compound. The reaction conditions often require low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Cyclopropyl-3-methoxy-3H-diazirine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The scalability of the synthesis makes it feasible for large-scale applications in research and industry.
化学反応の分析
Types of Reactions
3-Cyclopropyl-3-methoxy-3H-diazirine undergoes various types of chemical reactions, including:
Photochemical Reactions: Upon exposure to UV light, the diazirine ring opens to form a highly reactive carbene intermediate.
Thermal Reactions: Heating the compound can also induce the formation of carbenes.
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Photochemical Activation: UV light (350-365 nm) is commonly used to activate the diazirine ring.
Thermal Activation: Heating to temperatures around 110-130°C can induce carbene formation.
Substitution Reactions: Various nucleophiles can be used to substitute the methoxy group, often requiring the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical activation typically results in the insertion of the carbene into nearby C-H, O-H, or N-H bonds, forming new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
3-Cyclopropyl-3-methoxy-3H-diazirine has a wide range of scientific research applications, including:
Chemistry: Used as a carbene precursor for the synthesis of complex molecules and materials.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of photoactivatable drugs.
Industry: Utilized in polymer crosslinking and adhesion processes, enhancing the properties of materials.
作用機序
The mechanism of action of 3-Cyclopropyl-3-methoxy-3H-diazirine involves the generation of carbenes upon activation. The carbene intermediate is highly reactive and can insert into various chemical bonds, forming new covalent bonds. This reactivity makes it a powerful tool for modifying and studying complex biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the nature of the carbene’s interactions with other molecules.
類似化合物との比較
Similar Compounds
Trifluoromethyl Aryl Diazirines: Known for their use in biological target identification and photoaffinity labeling.
Benzophenone-based Diazirines: Commonly used in photochemical studies and material science.
Nitrene Precursors: Alternative to diazirines for generating reactive intermediates in chemical reactions.
Uniqueness of 3-Cyclopropyl-3-methoxy-3H-diazirine
3-Cyclopropyl-3-methoxy-3H-diazirine is unique due to its specific structure, which allows for efficient carbene generation and insertion into various bonds. Its small size and stability under common synthetic conditions make it a versatile and valuable tool in scientific research. Additionally, its ability to be activated by both light and heat provides flexibility in experimental design and application.
特性
CAS番号 |
140651-35-0 |
|---|---|
分子式 |
C5H8N2O |
分子量 |
112.13 g/mol |
IUPAC名 |
3-cyclopropyl-3-methoxydiazirine |
InChI |
InChI=1S/C5H8N2O/c1-8-5(6-7-5)4-2-3-4/h4H,2-3H2,1H3 |
InChIキー |
AJMXWFACZVBMPG-UHFFFAOYSA-N |
正規SMILES |
COC1(N=N1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)













